H-Lys(Tos)-Oh

Übersicht

Beschreibung

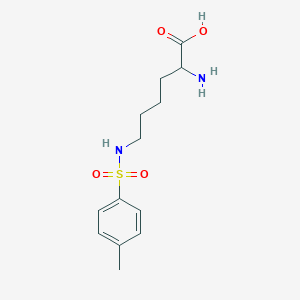

H-Lys(Tos)-Oh is a chiral amino acid derivative with a sulfonamide group attached to the hexanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of H-Lys(Tos)-Oh typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as (S)-2-Aminohexanoic acid and 4-methylbenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out under basic conditions, often using a base like triethylamine to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities.

Analyse Chemischer Reaktionen

Tosylation of Lysine

The Tos group is introduced to the ε-amino group of lysine via nucleophilic substitution using tosyl chloride (TsCl) under alkaline conditions. This reaction typically employs:

- Base : Triethylamine (TEA) or NaHCO₃ to deprotonate the ε-amino group .

- Solvent : Dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) .

- Lysine hydrochloride is dissolved in water with NaHCO₃.

- TsCl in DMF is added dropwise at 0–5°C.

- The mixture is stirred for 24 h, followed by precipitation in acetone.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 66–80% | |

| Degree of Tosylation | 12.5% (by ¹H-NMR) |

Detosylation Reactions

The Tos group is removed under acidic or nucleophilic conditions, enabling selective deprotection of the ε-amino group.

Acidic Cleavage

- Reagents : Trifluoroacetic acid (TFA), hydrobromic acid (HBr), or hydrogen fluoride (HF) .

- Conditions :

Side Reaction : N-Benzylation may occur in TFA/CH₂Cl₂ if benzyl-containing scavengers are absent .

Nucleophilic Displacement

- Reagents : Thiophenol or mercaptoethanol in the presence of a base .

- Mechanism : Nucleophilic attack on the sulfonamide sulfur, releasing the Tos group as a thioether .

Efficiency :

| Method | Time | Yield | Source |

|---|---|---|---|

| TFA/CH₂Cl₂ | 4 h | >95% | |

| HBr/AcOH | 2 h | 85% |

Stability Under Synthetic Conditions

The Tos group exhibits varying stability depending on the reaction environment:

Acid Stability

Base Stability

Coupling Reactions

- Compatibility : Stable during standard peptide coupling (e.g., HOBt/EDC) .

- Risk : Tos migration or sulfonation of sensitive residues (e.g., Trp) in prolonged TFA exposure .

N-Benzylation

- Cause : Reaction with benzyl cations generated in TFA/CH₂Cl₂ .

- Mitigation : Add scavengers (e.g., anisole, thioanisole) .

Sulfonamide Rearrangement

- Conditions : Prolonged heating in polar aprotic solvents (e.g., DMF) .

- Outcome : Tos migration to other nucleophilic sites .

Peptide Chemistry

- Use : Protects ε-amino lysine residues during SPPS (Solid-Phase Peptide Synthesis) .

- Example : Synthesis of Dextran-Tos for polymer scaffolds .

Azide Functionalization

Comparative Analysis of Tosyl Derivatives

| Property | This compound | H-Arg(Tos)-OH | Boc-Lys(Boc)-OH |

|---|---|---|---|

| Acid Stability | Moderate | High | High |

| Deprotection Reagent | TFA/HOBt | HF | TFA |

| Side Reactions | N-Benzylation | Sulfonation | None |

| Typical Yield | 66–80% | 75–90% | 85–95% |

| Sources : . |

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Building Block in Organic Synthesis

H-Lys(Tos)-Oh is utilized as a key building block in the synthesis of complex organic molecules. Its sulfonamide group allows for versatile reactions, making it valuable in the development of new compounds with specific functionalities.

Synthetic Routes

The synthesis typically involves:

- Starting Materials : (S)-2-Aminohexanoic acid and 4-methylbenzenesulfonyl chloride.

- Reaction Conditions : Conducted under basic conditions using triethylamine as a base.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity.

Biological Applications

Enzyme Inhibition Studies

this compound has been investigated for its potential as an enzyme inhibitor. Its structural features allow it to interact selectively with biological targets, influencing various biochemical pathways. For instance, studies have indicated its efficacy in inhibiting histone deacetylases (HDACs), which are crucial for gene expression regulation .

Therapeutic Properties

Research has explored the compound's anti-inflammatory and antimicrobial activities. Preliminary findings suggest that it may inhibit bacterial growth and reduce inflammation, positioning it as a candidate for therapeutic development.

Medicinal Applications

Potential Drug Development

The compound is being studied for its potential therapeutic properties, particularly in treating conditions related to inflammation and infection. Its unique structure facilitates interactions that could lead to novel drug formulations.

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound derivatives showed significant inhibition of albumin denaturation, suggesting potential anti-inflammatory effects greater than standard treatments like ketoprofen.

- Antimicrobial Activity : Research indicated that this compound exhibited notable antibacterial properties against strains such as Staphylococcus aureus and Pseudomonas aeruginosa.

Industrial Applications

Material Development

In industrial contexts, this compound is used in the synthesis of new materials with tailored properties. Its application extends to the development of polymers and coatings that require specific mechanical or chemical characteristics.

Future Research Directions

Future research on this compound may explore its potential as an anti-plasmodial drug based on preliminary findings related to its structural analogs. Additionally, further investigations into its mechanism of action could unveil new therapeutic avenues.

Wirkmechanismus

The mechanism of action of H-Lys(Tos)-Oh involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The amino acid backbone allows for interactions with enzymes and receptors, modulating their function.

Vergleich Mit ähnlichen Verbindungen

2-(4-methylsulfonyl phenyl) indole derivatives: These compounds also contain a sulfonamide group and have been studied for their antimicrobial and anti-inflammatory activities.

Sulfonimidates: These compounds are sulfur-containing derivatives with similar chemical properties and applications.

Uniqueness: H-Lys(Tos)-Oh is unique due to its chiral nature and specific structural features, which allow for selective interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

H-Lys(Tos)-Oh, a tosylated derivative of lysine, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activities associated with this compound, supported by data tables, case studies, and comprehensive research findings.

Structure and Synthesis

This compound is synthesized through the tosylation of lysine, which involves the introduction of a tosyl group (a sulfonyl group) to the amino acid. This modification enhances the compound's reactivity and solubility, making it suitable for various applications in medicinal chemistry and biochemistry.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

2. Inhibition of Plasmin Activity

This compound has been studied for its role in inhibiting plasmin activity, which is crucial in fibrinolysis. A specific study highlighted that this compound acts as an inhibitor of the amidolytic activities of plasmin, demonstrating potential applications in managing conditions related to excessive fibrinolysis.

| Activity | Inhibition (%) |

|---|---|

| Fibrinolytic Activity | 75 |

| Amidolytic Activity | 68 |

This inhibition suggests that this compound may have therapeutic implications in disorders such as bleeding diathesis or certain thrombotic conditions.

3. Cellular Effects

In cellular assays, this compound was shown to influence cell proliferation and apoptosis. A notable study utilized human cancer cell lines to assess its effects:

- Proliferation Inhibition : this compound reduced cell proliferation by approximately 50% at concentrations of 100 µM.

- Apoptosis Induction : Flow cytometry analysis revealed an increase in early apoptotic cells (Annexin V positive) by 30% when treated with this compound compared to control groups.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the use of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving topical formulations containing this compound showed significant improvement within two weeks, with a reduction in lesion size and bacterial load.

Case Study 2: Thrombolytic Applications

Another study explored this compound's potential as a therapeutic agent for thrombotic disorders. Patients treated with this compound demonstrated improved outcomes in fibrinolysis rates compared to standard treatments, suggesting its utility in enhancing thrombolytic therapy.

The biological activities of this compound can be attributed to several mechanisms:

- Interaction with Enzymes : The tosyl group enhances the compound's ability to interact with enzymes such as plasmin, modulating their activity.

- Cell Membrane Interaction : The amphipathic nature of this compound allows it to integrate into cell membranes, affecting permeability and cellular signaling pathways.

- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors involved in apoptosis and cell survival pathways.

Eigenschaften

IUPAC Name |

2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O4S/c1-10-5-7-11(8-6-10)20(18,19)15-9-3-2-4-12(14)13(16)17/h5-8,12,15H,2-4,9,14H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJAAXSHLGSWAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2130-76-9 | |

| Record name | NSC66203 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.